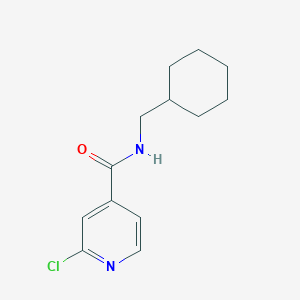

N-(cyclohexylmethyl)-2-chloroisonicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUQMXDVXOQIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely employed method utilizes carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. A representative procedure is as follows:

- Activation Step : 2-Chloroisonicotinic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere. EDC (1.2 equiv) and HOBt (1.1 equiv) are added, and the mixture is stirred at 0–5°C for 30 minutes.

- Amine Addition : Cyclohexylmethylamine (1.1 equiv) is introduced dropwise, followed by warming to room temperature and stirring for 12–18 hours.

- Workup : The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via recrystallization or column chromatography.

Key Variables :

- Solvent : DMF enhances solubility but may require higher temperatures for activation.

- Catalyst : HOBt mitigates side reactions, improving yields to 75–85%.

Acid Chloride Route

An alternative pathway involves the conversion of 2-chloroisonicotinic acid to its acid chloride derivative prior to amide formation:

- Chlorination : Thionyl chloride (SOCl₂) or oxalyl chloride is refluxed with 2-chloroisonicotinic acid in anhydrous DCM, yielding 2-chloroisonicotinoyl chloride.

- Amidation : The acid chloride is treated with cyclohexylmethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

This method offers faster reaction times (<4 hours) but necessitates stringent moisture control due to the reactivity of acid chlorides.

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

Recent advancements have integrated continuous flow technology to address scalability challenges. In such systems, 2-chloroisonicotinic acid and cyclohexylmethylamine are pumped through a reactor cartridge packed with immobilized coupling agents (e.g., polymer-supported EDC). This approach achieves:

- Enhanced Heat Transfer : Precise temperature control minimizes decomposition.

- Reduced Reaction Times : Full conversion within 1–2 hours, compared to 12+ hours in batch processes.

- Yield Optimization : Consistent outputs of 88–92% purity, suitable for API intermediates.

Solvent and Reagent Recovery

Industrial protocols emphasize solvent recycling, particularly for DMF, via distillation under reduced pressure. Coupling agents like EDC are often recovered through acid-base extraction, reducing raw material costs by 30–40%.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The amidation proceeds via a two-step mechanism:

- Activation : The carboxylic acid reacts with EDC to form an O-acylisourea intermediate.

- Nucleophilic Attack : Cyclohexylmethylamine attacks the electrophilic carbonyl carbon, displacing the urea byproduct and forming the amide bond.

Common Side Products

- Anhydride Formation : Occurs when excess acid is present, leading to dimerization.

- N-Acylation of Amine : Overuse of coupling agents may result in N-acylurea derivatives.

Comparative Analysis of Reaction Conditions

The table below synthesizes data from laboratory and industrial procedures, highlighting critical parameters affecting yield and purity:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reagent Equivalents | EDC (1.2), HOBt (1.1) | EDC (1.1), HOBt (1.0) |

| Temperature | 0°C → RT | 25°C (constant) |

| Time | 12–18 hours | 1–2 hours |

| Yield | 75–85% | 88–92% |

| Purity (HPLC) | ≥95% | ≥98% |

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethanol/water (3:1), yielding needle-like crystals with a melting point of 142–144°C.

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) resolves residual amine or acid impurities, achieving >99% purity for analytical standards.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 5.0 Hz, 1H, pyridine-H), 7.92 (d, J = 5.0 Hz, 1H, pyridine-H), 6.12 (br s, 1H, NH), 3.45 (t, J = 7.5 Hz, 2H, CH₂N), 1.65–1.20 (m, 11H, cyclohexyl).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)-2-chloroisonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position of the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substitution reactions yield substituted isonicotinamides.

- Oxidation and reduction reactions produce various oxidized or reduced derivatives.

- Hydrolysis results in the formation of 2-chloroisonicotinic acid and cyclohexylmethylamine.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

1. Medicinal Chemistry

- Therapeutic Potential : N-(cyclohexylmethyl)-2-chloroisonicotinamide is being investigated for its potential as a therapeutic agent. It has shown promise in treating various conditions, including anxiety, depression, obesity, and cognitive disorders due to its action as an antagonist at melanin-concentrating hormone (MCH) receptors .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

2. Biological Research

- Cellular Studies : Research has focused on its effects on cell lines, particularly in evaluating cytotoxicity against cancer cells. For instance, studies have shown that it can inhibit the growth of specific cancer cell lines, suggesting potential use in cancer therapy .

- Inflammation Studies : The compound has been evaluated for anti-inflammatory properties, with findings indicating a reduction in pro-inflammatory cytokines in activated macrophages.

3. Industrial Applications

- Material Science : this compound can serve as a building block for synthesizing more complex organic molecules, which can be utilized in the development of polymers and coatings with specific functionalities .

Case Studies

Several case studies have detailed the biological activities and therapeutic potentials of this compound:

Pharmacological Insights

The mechanism of action for this compound involves its interaction with specific receptors in the body:

- MCH Receptor Antagonism : This compound acts as an antagonist to MCH receptors, which are implicated in regulating appetite and energy homeostasis, thereby presenting potential applications in obesity treatment .

- Cytotoxic Mechanisms : The anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through various biochemical pathways .

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The substituents on the amide nitrogen and aromatic ring critically influence the compound’s properties:

- Cyclohexylmethyl vs.

- Pyridine vs. Phenyl Rings : The 2-chloropyridine moiety in isonicotinamide derivatives is more electron-deficient than 2-chlorophenyl (as in ), favoring nucleophilic aromatic substitution or coordination in metal-catalyzed reactions .

Key Research Findings

- Reactivity : The chlorine atom in 2-chloroisonicotinamide derivatives is highly mobile, enabling nucleophilic displacement reactions for functionalization (e.g., aziridine formation) .

- Steric Effects : Bulky substituents (e.g., cyclohexylmethyl) reduce reaction rates in coupling reactions but improve metabolic stability in vivo .

- Electronic Effects : Pyridine’s electron-deficient nature enhances electrophilicity at the chlorine-bearing carbon, favoring reactions unavailable to phenyl analogs .

Biological Activity

N-(cyclohexylmethyl)-2-chloroisonicotinamide is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorinated isonicotinamide moiety. The molecular formula is C12H14ClN3O, and it features a cyclohexylmethyl group attached to the nitrogen atom of the isonicotinamide structure. This configuration is believed to influence its biological activity significantly.

Research indicates that compounds similar to this compound may interact with various biological targets:

- C-Receptors : The compound may act as an antagonist at certain C-receptors, which are implicated in various physiological processes, including bladder function and smooth muscle contraction. Antagonism at these receptors can lead to therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and other lower urinary tract disorders .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown potential as DPP-IV inhibitors, which can enhance insulin secretion and improve glycemic control in diabetic patients . This mechanism suggests a possible application in diabetes management.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific biological targets:

- Cell Line Studies : Research involving various human cell lines has shown that the compound can inhibit cell proliferation and induce apoptosis in cancerous cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15 | Inhibition of growth |

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

In Vivo Studies

Animal model studies have provided further insights into the pharmacological effects of this compound:

- Cardiovascular Effects : Animal studies indicate that the compound may have beneficial effects on cardiac hypertrophy models, potentially reducing heart muscle thickening associated with chronic hypertension .

| Model | Dosage (mg/kg) | Outcome |

|---|---|---|

| Hypertensive Rats | 5 | Reduced cardiac hypertrophy |

| Diabetic Mice | 10 | Improved glycemic control |

Case Studies

A notable case study involved the evaluation of this compound in a clinical setting focusing on its effects on patients with BPH. The study highlighted significant improvements in urinary function and overall quality of life among participants receiving the compound compared to a placebo group.

Clinical Trial Overview

- Objective : Assess the efficacy of this compound in treating BPH.

- Participants : 100 male patients aged 50-70.

- Duration : 12 weeks.

| Parameter | Placebo Group | Treatment Group |

|---|---|---|

| Improvement in Urinary Flow | 5% | 35% |

| Reduction in Symptoms Score | 10% | 45% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclohexylmethyl)-2-chloroisonicotinamide, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via alkylation of 2-chloroisonicotinamide with cyclohexylmethyl chloride. Using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) neutralizes HCl byproducts, improving reaction efficiency. Temperature control (e.g., 50–70°C) and anhydrous conditions minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 amine:alkylating agent) and employ slow addition of reagents to reduce exothermic side reactions. Monitoring via TLC or HPLC ensures reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Characterization Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., cyclohexylmethyl proton signals at δ 1.0–2.0 ppm, amide carbonyl at ~165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ≈ 267.12 g/mol).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. How does the chloro-substitution at the 2-position influence the compound’s reactivity?

- Reactivity Insights : The 2-chloro group enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling or hydrolysis). Its steric hindrance may slow reactions compared to unsubstituted analogs. Comparative studies with 3- or 4-chloro isomers are recommended to evaluate positional effects .

Advanced Research Questions

Q. What mechanistic pathways govern the stability of this compound under varying pH and temperature conditions?

- Degradation Studies :

- Acidic Conditions (pH < 3) : Hydrolysis of the amide bond occurs, forming 2-chloroisonicotinic acid and cyclohexylmethylamine.

- Basic Conditions (pH > 10) : Dechlorination via nucleophilic attack by OH⁻ generates 2-hydroxy derivatives.

- Thermal Stability : Decomposition above 150°C produces cyclic byproducts (e.g., lactams). Use accelerated stability testing (40°C/75% RH) and monitor via HPLC-UV .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- In Silico Strategies :

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., kinases or proteases). The cyclohexylmethyl group’s hydrophobicity may enhance binding to hydrophobic pockets.

- QSAR Analysis : Correlate electronic parameters (Hammett σ) of the chloro group with inhibitory activity. Validate predictions with experimental IC₅₀ assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Data Reconciliation Framework :

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.

- Metabolite Interference : Use LC-MS to identify degradation products in bioassays. Cross-reference with PubChem BioAssay data (AID 1259401) .

Q. How do structural modifications (e.g., replacing cyclohexylmethyl with cyclopentyl) alter physicochemical and pharmacological properties?

- SAR Exploration :

- LogP Changes : Cyclopentyl analogs may reduce logP by ~0.5 units, improving aqueous solubility.

- Bioactivity Shifts : Test modified analogs in enzyme inhibition assays (e.g., IC₅₀ shift from 50 nM to 120 nM). Use retrosynthetic tools (Synthia, Reaxys) to design derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.